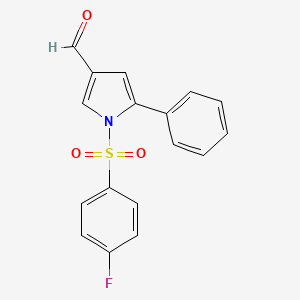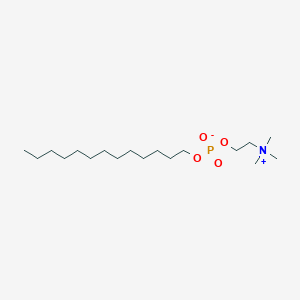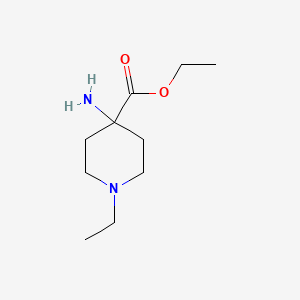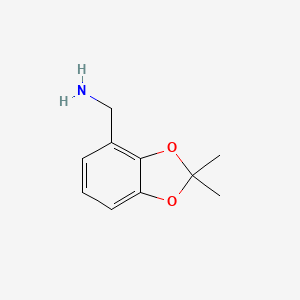
5-(Naphthalen-1-yl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-1-yl)nicotinic acid (5-NNA) is an organic compound derived from naphthalene, a hydrocarbon found in crude oil and coal tar. It is a derivative of nicotinic acid, an important component of the vitamin B3, and is an important intermediate in the synthesis of other compounds. 5-NNA is widely used in scientific research and has a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, as a fluorescent indicator, as a fluorescent dye, and as a fluorescent tag.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yl)nicotinic acid, 95% is widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. It can be used as a fluorescent tag to identify and track proteins, and as a fluorescent indicator in biochemical assays. It can also be used as a fluorescent probe to study the structure and function of proteins, and as a fluorescent dye to visualize cellular structures.
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid, 95% is not well understood. However, it is believed to act as a fluorescent probe by binding to certain proteins, and as a fluorescent indicator by binding to certain enzymes. It is also believed to interact with certain enzymes, such as cytochrome P450, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Naphthalen-1-yl)nicotinic acid, 95% are not well understood. However, it is believed to interact with certain proteins and enzymes, which may affect their activity. It is also believed to interact with certain hormones and neurotransmitters, which may affect their levels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Naphthalen-1-yl)nicotinic acid, 95% in lab experiments is its versatility. It can be used as a fluorescent tag, fluorescent indicator, fluorescent dye, and fluorescent probe, providing researchers with a wide range of options for studying proteins and enzymes. However, its use is limited by its toxicity, as it can be harmful if inhaled, ingested, or absorbed through the skin.
Zukünftige Richtungen
In the future, 5-(Naphthalen-1-yl)nicotinic acid, 95% may be used to study a variety of biological processes, such as the regulation of gene expression, the regulation of cell proliferation, and the regulation of cell death. It may also be used to study the effects of drugs on the body, as well as to develop new drugs. Additionally, it may be used to develop fluorescent probes for imaging cells and tissues, as well as for detecting and quantifying proteins and enzymes. Finally, it may be used to develop new fluorescent dyes and fluorescent tags for use in scientific research.
Synthesemethoden
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid, 95% can be achieved through a variety of methods. Common methods include the oxidation of naphthalene with nitric acid, the reaction of naphthalene with sodium nitrite, or the reaction of naphthalene with sodium hypochlorite. A newer method involves the direct reaction of naphthalene with acetic anhydride, followed by hydrolysis with aqueous sodium hydroxide.
Eigenschaften
IUPAC Name |
5-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-12(9-17-10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOTVWKSCLVDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)










![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)